Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium
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Overview
Description
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium involves multiple steps, including the formation of intermediate compounds. The process typically begins with the reaction of diethylamine with a suitable benzaldehyde derivative to form a Schiff base. This intermediate is then reacted with an o-tolyl derivative under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and pressure are carefully monitored to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and targeted delivery systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can trigger various cellular responses, such as inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis.
Comparison with Similar Compounds
Hydrogen (4-((4-(diethylamino)phenyl)(4-(ethyl(sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium can be compared with similar compounds, such as:
- Hydrogen (ethyl) [4- [α- [4- [ethyl (3-sulphonatobenzyl)amino]phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene] (3-sulphonatobenzyl)ammonium
- Hydrogen 4-[[4-(diethylamino)phenyl][4-[ethyl(sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene(sulphonatobenzyl)ammonium, sodium salt
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
CAS No. |
73215-38-0 |
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Molecular Formula |
C43H48N3O6S2- |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
[4-[(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-[ethyl-[phenyl(sulfonato)methyl]amino]-2-methylphenyl]methyl]-N-ethyl-3-methylanilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C43H49N3O6S2/c1-7-44(8-2)36-23-21-33(22-24-36)41(39-27-25-37(29-31(39)5)45(9-3)42(53(47,48)49)34-17-13-11-14-18-34)40-28-26-38(30-32(40)6)46(10-4)43(54(50,51)52)35-19-15-12-16-20-35/h11-30,42-43H,7-10H2,1-6H3,(H-,47,48,49,50,51,52)/p-1 |
InChI Key |
HMYHLIADMUCKOO-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)C(C4=CC=CC=C4)S(=O)(=O)[O-])C)C)C(C5=CC=CC=C5)S(=O)(=O)[O-] |
Origin of Product |
United States |
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